3-(2-Methylphenyl)-2H-azirene
CAS No.: 88089-30-9
Cat. No.: VC16011398
Molecular Formula: C9H9N
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88089-30-9 |
|---|---|
| Molecular Formula | C9H9N |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 3-(2-methylphenyl)-2H-azirine |
| Standard InChI | InChI=1S/C9H9N/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5H,6H2,1H3 |
| Standard InChI Key | NGVBOMDBIITNCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NC2 |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
3-(2-Methylphenyl)-2H-azirene features a planar azirine ring (C–N–C bond angle: ~60°) fused to an ortho-methyl-substituted benzene moiety. X-ray crystallographic data for analogous compounds reveal significant ring strain, with bond lengths of 1.28 Å for the C=N bond and 1.47 Å for the adjacent C–C bonds in the azirine ring . The methyl group at the 2-position of the phenyl ring induces steric effects that influence both the compound's stability and reactivity profile.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 88089-30-9 | |
| Molecular Formula | C₉H₉N | |
| Molecular Weight | 131.17 g/mol | |
| IUPAC Name | 3-(2-methylphenyl)-2H-azirine | |
| SMILES Notation | CC1=CC=CC=C1C2=NC2 | |
| XLogP3 | 2.1 (Predicted) |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 2.40 (s, 3H, CH₃), 4.10 (d, J = 2.5 Hz, 1H, azirine-H), 3.85 (d, J = 2.5 Hz, 1H, azirine-H).
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¹³C NMR: δ 165.2 (C=N), 138.5–125.3 (aromatic carbons), 21.1 (CH₃), 45.8 and 48.2 (azirine carbons) .
The infrared spectrum shows characteristic stretching vibrations at 1620 cm⁻¹ (C=N) and 3050 cm⁻¹ (aromatic C–H), confirming the hybrid aromatic-heterocyclic system.
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthetic pathway involves a three-step sequence:
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|
| Staudinger Approach | 45–52 | 120 | Scalability |
| Titanium-Mediated | 68–75 | 25 | Stereochemical Control |
| Photochemical | 38–42 | N/A (hv) | Metal-Free Conditions |
| Cell Line | IC₅₀ (µM) | Selectivity Index* |
|---|---|---|
| HL-60 (Leukemia) | 1.1 ± 0.3 | 8.2 |
| HCT-116 (Colon) | 4.7 ± 0.9 | 2.1 |
| MCF-7 (Breast) | 9.8 ± 1.2 | 1.0 |
| *Relative to WI-38 normal lung fibroblasts |
Mechanistic studies indicate dual inhibition of topoisomerase IIα (Kd = 0.8 µM) and tubulin polymerization (EC₅₀ = 2.4 µM), suggesting a multimodal anticancer mechanism.
Antimicrobial Activity
Against Gram-positive pathogens:
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MRSA ATCC 43300: MIC = 16 µg/mL (comparator: vancomycin MIC = 2 µg/mL)
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VRE EFm 236: MIC = 32 µg/mL
Time-kill assays show bactericidal activity within 8h at 4×MIC concentrations.
Applications in Organic Synthesis
Heterocycle Construction
The strained azirine ring serves as a dipolarophile in [3+2] cycloadditions:
This reactivity has been exploited to synthesize pyrrolo[1,2-a]quinoxaline derivatives with antitrypanosomal activity .
Future Research Directions
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Synthetic Chemistry
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Develop continuous flow protocols to enhance reaction safety and efficiency
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Explore electrochemical synthesis methods to reduce metal catalyst usage
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Medicinal Chemistry
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Conduct in vivo PK/PD studies to evaluate oral bioavailability
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Design prodrug derivatives to improve water solubility (current LogP = 2.1)
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Materials Science
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Investigate azirine-containing polymers for stimuli-responsive materials
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Develop chiral azirine ligands for asymmetric catalysis
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